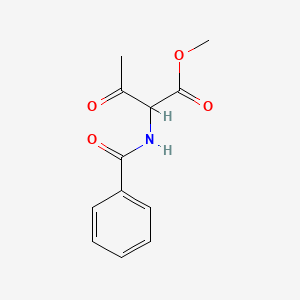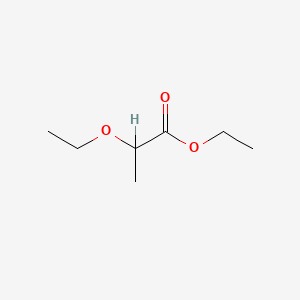
1-methylcyclopropane-1-carbonitrile
概要
説明
1-methylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H7N It is a cyclopropane derivative, characterized by a three-membered ring structure with a nitrile group attached to one of the carbon atoms
作用機序
Target of Action
The primary target of 1-methylcyclopropane-1-carbonitrile, also known as 1-MCP, is the ethylene receptor in plants . Ethylene is a plant growth regulator that mediates many aspects of ripening . By binding to the ethylene receptors, 1-MCP inhibits ethylene perception, which plays a crucial role in the ripening process of climacteric fruits .
Mode of Action
1-MCP interacts with its target, the ethylene receptor, by forming an ethylene-receptor complex . This interaction results in the inhibition of ethylene perception, thereby blocking the effects of ethylene . This mode of action is non-toxic, effective at low concentrations, and easy to apply as a gas .
Biochemical Pathways
The action of 1-MCP affects the biochemical pathways associated with the ripening of climacteric fruits. These fruits exhibit increased respiration during ripening, typically associated with the autocatalytic production of ethylene . By inhibiting ethylene perception, 1-MCP delays fruit ripening .
Pharmacokinetics
It’s known that 1-mcp is a gas and is often applied in this state for commercial horticulture applications .
Result of Action
The result of 1-MCP’s action is the delayed ripening of climacteric fruits . A meta-analysis showed that 1-MCP treatment reduced 20 of the 44 ripening indicators by a minimum of 22% and increased 6 indicators by at least 20% . These effects were associated with positive effects on delaying ripening and maintaining quality .
Action Environment
The efficacy of 1-MCP is influenced by several environmental factors, including species, 1-MCP concentration, storage temperature, and time . For example, the effect of gaseous 1-MCP was optimal at 1 μl/l, with a treatment time of 12–24 h, when the storage temperature was 0 °C for temperate fruits or 20 °C for tropical fruits .
準備方法
1-methylcyclopropane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dibromo-1-methylcyclopropanecarbonitrile with a suitable base . This reaction typically requires specific conditions, such as controlled temperature and the presence of a solvent, to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis, where the compound is manufactured in large quantities for research and commercial purposes .
化学反応の分析
1-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, resulting in a wide range of derivative compounds .
科学的研究の応用
1-methylcyclopropane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activity and interactions with biological systems. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .
類似化合物との比較
1-methylcyclopropane-1-carbonitrile can be compared with other similar compounds, such as 1-methylcyclopropene and 3-methylcyclopropene. These compounds share a cyclopropane ring structure but differ in the position and type of substituents attached to the ring. The unique properties of this compound, such as its nitrile group, distinguish it from these related compounds and contribute to its specific chemical behavior and applications .
特性
IUPAC Name |
1-methylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(4-6)2-3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHTVLQCVJYWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228746 | |
| Record name | Cyclopropanecarbonitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78104-88-8 | |
| Record name | Cyclopropanecarbonitrile, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078104888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarbonitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)


![Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B3057176.png)








